2-Mercaptonicotinoyl chloride
Overview
Description
2-Mercaptonicotinoyl chloride is a sulfur-containing heterocyclic compound with numerous applications, particularly in the field of medicinal chemistry. It has been shown in vitro to inhibit both immediate darkening and new melanin synthesis via covalent conjugation of the thiol group of 2-MNG to melanin precursors .
Molecular Structure Analysis
The molecular formula of this compound is C6H4ClNOS . Its molecular weight is 173.62 g/mol . The IUPAC name is 2-sulfanylidene-1H-pyridine-3-carbonyl chloride . The InChI code is 1S/C6H4ClNOS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H, (H,8,10) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 173.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 61.2 Ų . The exact mass and monoisotopic mass are 172.9702126 g/mol .Mechanism of Action
Target of Action
The primary target of 2-Mercaptonicotinoyl chloride, also known as 2-Mercaptonicotinoyl glycine (2-MNG), is the melanin production process in the skin . Melanin is a pigment that determines the color of the skin and protects it from UV rays .
Mode of Action
2-MNG exhibits a unique mode of action by inhibiting both immediate darkening and new melanin synthesis . This is achieved through the covalent conjugation of the thiol group of 2-MNG to melanin precursors . This unique mode of action prevents these precursors from integrating into growing melanin pigments .
Biochemical Pathways
The biochemical pathway affected by 2-MNG is the melanogenesis pathway, which is responsible for the production of melanin . By binding with melanin precursors, 2-MNG prevents their integration into the growing melanin pigments, thereby inhibiting melanogenesis .
Result of Action
The molecular and cellular effects of 2-MNG’s action result in the prevention of UV-induced skin darkening and delayed tanning . In clinical studies, 2-MNG has shown significant efficacy in managing melanin production in vitro . It has also been found to preserve melanocyte integrity .
Action Environment
The action of 2-MNG is influenced by environmental factors such as UV exposure . In a clinical study, 2-MNG was shown to prevent skin pigmentation mechanisms induced by UV exposure . Furthermore, the compound was selected for its favorable environmental impact, suggesting that its action, efficacy, and stability are designed with environmental considerations in mind .
Future Directions
2-Mercaptonicotinoyl chloride, as a precursor to 2-Mercaptonicotinoyl glycine (2-MNG), shows promise in the field of dermatology, particularly in the treatment of hyperpigmentation disorders . L’Oréal has launched Melasyl, a molecule designed to address localized pigmentation issues that lead to age spots and post-acne marks . This suggests that this compound and its derivatives may have significant potential in future dermatological applications.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in biochemical reactions due to its thiol group Thiol groups are known to be reactive and can form covalent bonds with other biomolecules
Cellular Effects
A derivative of this compound, 2-Mercaptonicotinoyl glycine, has been shown to inhibit melanogenesis, the process of melanin production in skin cells . This suggests that 2-Mercaptonicotinoyl chloride might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOCQXBIBWJRGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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